methyl 4-bromofuran-3-carboxylate
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Overview
Description
Methyl 4-bromofuran-3-carboxylate is an organic compound with the molecular formula C6H5BrO3. It is a derivative of furan, a heterocyclic aromatic compound, and features a bromine atom at the 4-position and a carboxylate ester group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromofuran-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl furan-3-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Often uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted furans depending on the nucleophile used.
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: Reduced furan derivatives with altered functional groups.
Scientific Research Applications
Methyl 4-bromofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4-bromofuran-3-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group contribute to its reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its bioactive effects .
Comparison with Similar Compounds
Methyl furan-3-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 4-bromofuran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
4-Bromo-2-furancarboxylic acid: Contains a carboxylic acid group instead of an ester, altering its chemical properties and applications
Uniqueness: Methyl 4-bromofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry.
Properties
CAS No. |
2069255-21-4 |
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Molecular Formula |
C6H5BrO3 |
Molecular Weight |
205 |
Purity |
95 |
Origin of Product |
United States |
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